molecular formula C12H12O4 B6218599 methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate CAS No. 2751615-52-6

methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate

Cat. No.: B6218599
CAS No.: 2751615-52-6
M. Wt: 220.2
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Description

Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate is a chemical compound belonging to the class of benzofurans, which are characterized by their fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate typically involves the following steps:

  • Formation of 2,3-dihydro-1-benzofuran-5-yl: This can be achieved through the cyclization of appropriate precursors, such as 5-hydroxy-2-(2-oxoethyl)benzene derivatives.

  • Esterification: The final step involves the esterification of the resulting compound with methanol to produce the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance the yield and purity of the product. Large-scale production would also require efficient purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The formyl group can be reduced to a hydroxyl group, forming an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 2-(7-carboxy-2,3-dihydro-1-benzofuran-5-yl)acetate

  • Reduction: 2-(7-hydroxymethyl-2,3-dihydro-1-benzofuran-5-yl)acetate

  • Substitution: Various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural compounds allows it to interact with biological targets, making it useful in drug discovery.

Medicine: this compound has been investigated for its medicinal properties, including its potential as an antimicrobial and anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate exerts its effects involves its interaction with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate signaling pathways and enzyme activities, leading to the observed biological effects.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

  • Receptor Binding: It can bind to receptors, altering their activity and influencing cellular responses.

Comparison with Similar Compounds

  • 2-(7-hydroxymethyl-2,3-dihydro-1-benzofuran-5-yl)acetate: This compound differs by having a hydroxymethyl group instead of a formyl group.

  • 2-(7-carboxy-2,3-dihydro-1-benzofuran-5-yl)acetate: This compound has a carboxylic acid group instead of a formyl group.

Uniqueness: Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate is unique due to its specific functional groups and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

2751615-52-6

Molecular Formula

C12H12O4

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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